molecular formula C21H43NO2 B3051741 Octadecanamide, N-(2-hydroxyethyl)-N-methyl- CAS No. 35699-24-2

Octadecanamide, N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B3051741
CAS No.: 35699-24-2
M. Wt: 341.6 g/mol
InChI Key: UOFPCDKBJJVSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- (C₂₁H₄₃NO₂; molecular weight ~341.57 g/mol) is a tertiary amide characterized by an octadecanoyl (C₁₈) chain attached to a nitrogen atom substituted with both a 2-hydroxyethyl and a methyl group. Tertiary amides like this are typically synthesized via alkylation of primary or secondary amines with fatty acid chlorides or through condensation reactions involving ethanolamine derivatives .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyloctadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFPCDKBJJVSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454052
Record name Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35699-24-2
Record name N-Hydroxyethyl-N-methylstearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035699242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)-N-methyloctadecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYETHYL-N-METHYLSTEARAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBY9WWY63S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- typically involves the reaction of stearic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction can be represented as follows:

Stearic Acid+N-Methyl EthanolamineOctadecanamide, N-(2-hydroxyethyl)-N-methyl-+Water\text{Stearic Acid} + \text{N-Methyl Ethanolamine} \rightarrow \text{Octadecanamide, N-(2-hydroxyethyl)-N-methyl-} + \text{Water} Stearic Acid+N-Methyl Ethanolamine→Octadecanamide, N-(2-hydroxyethyl)-N-methyl-+Water

The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- is carried out in large-scale reactors. The process involves the continuous feeding of stearic acid and N-methyl ethanolamine into the reactor, where they undergo the amide formation reaction. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Octadecanamide, N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- involves its interaction with lipid membranes and proteins. The hydroxyethyl group allows the compound to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with lipid bilayers. This dual interaction enables the compound to act as an effective surfactant and emulsifier, stabilizing emulsions and enhancing the solubility of hydrophobic substances .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- with structurally related amides:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- - C₂₁H₄₃NO₂ N-methyl, N-(2-hydroxyethyl) ~341.57 Tertiary amide; likely higher hydrophobicity
N-(2-Hydroxyethyl)octadecanamide 111-57-9 C₂₀H₄₁NO₂ N-(2-hydroxyethyl) 327.55 Secondary amide; m.p. 85–90°C; surfactant
N-(2-Hydroxyethyl)-N-methyl-9-octadecenamide - C₂₁H₄₁NO₂ N-methyl, N-(2-hydroxyethyl), C18:1 339.56 Unsaturated chain; improved fluidity
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- 120-41-2 C₂₂H₄₆N₂O₂ N-(2-aminoethyl), N-(2-hydroxyethyl) 370.62 LogP = 5.53; used in HPLC analysis
N-[2-(Diethylamino)Ethyl]Octadecanamide - C₂₄H₅₀N₂O N-(diethylaminoethyl) 382.67 m.p. 50–58°C; pharmaceutical applications

Notes:

  • Melting Points : Saturated analogs (e.g., N-(2-hydroxyethyl)octadecanamide) exhibit higher melting points (85–90°C) due to stronger van der Waals interactions, while unsaturated derivatives (e.g., N-methyl-9-octadecenamide) have lower m.p. due to kinked chains .
  • Functional Groups: The presence of aminoethyl or diethylamino groups (e.g., in and ) introduces basicity, enabling salt formation and altering solubility profiles .

Biological Activity

Octadecanamide, N-(2-hydroxyethyl)-N-methyl-, commonly referred to as stearoylethanolamide, is a fatty acid amide that has garnered interest due to its biological properties, particularly its role as an endocannabinoid-like compound. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C21H43NO2
  • Molecular Weight: 327.545 g/mol
  • CAS Number: 111-57-9

Octadecanamide exhibits various biological activities that are primarily linked to its interaction with the endocannabinoid system. It has been shown to possess pro-apoptotic properties, which means it can induce programmed cell death in certain cell types. This is particularly relevant in cancer biology where apoptosis is a critical mechanism for eliminating malignant cells.

Endocannabinoid-like Activity

Research indicates that octadecanamide functions similarly to endocannabinoids such as anandamide. It binds to cannabinoid receptors and modulates various physiological processes, including pain sensation, inflammation, and appetite regulation .

Biological Activities

  • Pro-Apoptotic Effects
    • Studies have demonstrated that octadecanamide can promote apoptosis in glioma cells. This effect is mediated by nitric oxide (NO), which regulates the apoptotic pathways differently than other endocannabinoids like anandamide .
  • Neuroprotective Properties
    • The compound has been detected in the brain tissues of various species (human, rat, and mouse) at levels comparable to those of anandamide. Its presence suggests a potential role in neuroprotection and modulation of neuronal signaling .
  • Anti-Inflammatory Effects
    • Octadecanamide exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant for diseases such as arthritis and neurodegenerative disorders .

Case Study 1: Glioma Cell Lines

A study investigated the effects of octadecanamide on rat C6 glioma cells. The results showed significant apoptosis induction mediated by nitric oxide pathways, highlighting its potential as a therapeutic agent in glioblastoma treatment .

Case Study 2: Neuroprotection

In animal models, octadecanamide was found to have neuroprotective effects against excitotoxicity and oxidative stress. These findings suggest its utility in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

Biological ActivityMechanism of ActionReferences
Pro-apoptoticInduces apoptosis via nitric oxide pathways ,
NeuroprotectiveModulates neuronal signaling and protects against injury ,
Anti-inflammatoryReduces inflammatory markers in various models ,

Research Findings

Recent studies have expanded our understanding of octadecanamide's biological roles:

  • Self-Assembly Behavior : Research into the self-assembly properties of related compounds has shown that modifications in the alkyl chain can influence gelation and viscoelastic properties, potentially leading to new applications in drug delivery systems .
  • Toxicological Assessments : Toxicological studies indicate that while octadecanamide has beneficial effects, it also requires careful evaluation regarding safety and potential side effects when used therapeutically .

Q & A

Q. How can researchers optimize the synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- in laboratory settings?

  • Methodological Answer : The synthesis typically involves reacting octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine in a solvent like xylene under reflux (140°C for 4–6 hours) . To optimize yield and purity:
  • Use stoichiometric control (1:1 molar ratio of reactants).
  • Employ inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to track amide bond formation.
  • Purify via column chromatography or recrystallization using ethanol.
    Key Parameters : Temperature control (±2°C), solvent drying, and post-reaction neutralization of excess acid/base .

Q. What spectroscopic techniques are most effective for characterizing Octadecanamide, N-(2-hydroxyethyl)-N-methyl-?

  • Methodological Answer : A combination of techniques ensures structural confirmation:
  • NMR :
  • ¹H NMR (CDCl₃): Peaks at δ 0.88 ppm (terminal CH₃), δ 1.25 ppm (CH₂ backbone), δ 2.15 ppm (N–CH₂), and δ 3.4–3.6 ppm (hydroxyethyl groups) .
  • ¹³C NMR : Signals for carbonyl (C=O) at ~170 ppm and ether linkages (C–O) at ~70 ppm.
  • FT-IR : Strong absorption at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O–H stretch).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 327.5 ([M+H]⁺) .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : The compound’s amphiphilic structure enables studies on:
  • Membrane Dynamics : Integration into lipid bilayers to assess fluidity via fluorescence anisotropy or differential scanning calorimetry (DSC) .
  • Protein Interactions : Use surface plasmon resonance (SPR) to quantify binding affinity with membrane-associated proteins.
  • Cell Signaling : Investigate modulation of pathways (e.g., ceramide analogs in apoptosis) using gene expression profiling (RNA-seq) .

Advanced Research Questions

Q. How can computational methods elucidate the interaction mechanisms of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- with lipid membranes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :
  • Build a bilayer model (e.g., DPPC lipids) and embed the compound to study orientation (hydrophobic tail vs. polar headgroup).
  • Analyze parameters like lateral diffusion coefficients and order parameters (S₃₃) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in lipid environments .
  • Validate simulations with experimental data (e.g., X-ray diffraction for bilayer spacing).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Ensure batch consistency via HPLC (>98% purity) and quantify impurities using LC-MS .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control temperature/pH.
  • Structural Confirmation : Re-validate compounds with 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.

Q. How can researchers design experiments to study the compound’s role in modulating enzymatic activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use Michaelis-Menten kinetics with varying substrate concentrations.
  • Measure IC₅₀ values via fluorometric assays (e.g., β-galactosidase) .
  • Structural Studies :
  • Perform X-ray crystallography or cryo-EM to resolve enzyme-compound complexes.
  • Identify binding pockets using computational docking (AutoDock Vina).
  • Mutagenesis : Engineer enzyme variants to test critical residues for binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Reactant of Route 2
Reactant of Route 2
Octadecanamide, N-(2-hydroxyethyl)-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.